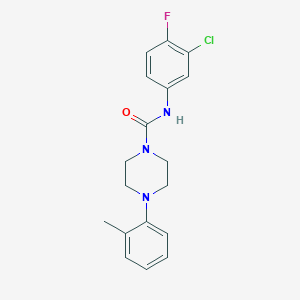![molecular formula C27H30N2O5 B277822 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B277822.png)
3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TEPAPB, is a compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. This compound has also been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of ion channels, calcium signaling, and neurotransmitter release. This compound has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotective effects and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in brain cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is its potential as a research tool for investigating the sigma-1 receptor and its role in various cellular processes. This compound may also have potential as a drug candidate for the treatment of Alzheimer's disease and cancer. However, one limitation of this compound is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, this compound may have potential as a drug candidate for the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which should be investigated in future studies.
合成法
3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride and phenylacetic acid. The final product is obtained through a series of purification steps.
特性
分子式 |
C27H30N2O5 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C27H30N2O5/c1-4-32-23-17-20(18-24(33-5-2)26(23)34-6-3)27(31)29-22-14-12-21(13-15-22)28-25(30)16-19-10-8-7-9-11-19/h7-15,17-18H,4-6,16H2,1-3H3,(H,28,30)(H,29,31) |
InChIキー |
AJQJGNXYENJMIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)
![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B277758.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B277761.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)